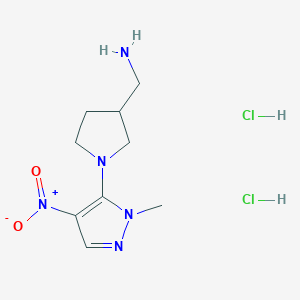

(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride

Beschreibung

(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride is a heterocyclic compound featuring a pyrrolidine ring substituted with a nitro-pyrazole moiety and an amine group. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or agrochemical applications. Its structure combines a nitro group (electron-withdrawing) and a pyrrolidine ring (flexible scaffold), which may influence reactivity, bioavailability, and target binding.

Eigenschaften

Molekularformel |

C9H17Cl2N5O2 |

|---|---|

Molekulargewicht |

298.17 g/mol |

IUPAC-Name |

[1-(2-methyl-4-nitropyrazol-3-yl)pyrrolidin-3-yl]methanamine;dihydrochloride |

InChI |

InChI=1S/C9H15N5O2.2ClH/c1-12-9(8(5-11-12)14(15)16)13-3-2-7(4-10)6-13;;/h5,7H,2-4,6,10H2,1H3;2*1H |

InChI-Schlüssel |

VXTKCJPZTVTORL-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C(=C(C=N1)[N+](=O)[O-])N2CCC(C2)CN.Cl.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamin-dihydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Reduktion: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

Substitution: Die Methanamingruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, umfassen Reduktionsmittel wie Wasserstoffgas und Palladium auf Kohlenstoff für Reduktionsreaktionen sowie Oxidationsmittel wie Kaliumpermanganat für Oxidationsreaktionen. Lösungsmittel wie Ethanol, Methanol und Dichlormethan werden häufig verwendet, um diese Reaktionen zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So würde beispielsweise die Reduktion der Nitrogruppe ein Amin-Derivat ergeben, während die Oxidation zusätzliche sauerstoffhaltige funktionelle Gruppen einführen könnte.

Wissenschaftliche Forschungsanwendungen

(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamin-dihydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht für sein Potenzial als biochemische Sonde oder Inhibitor.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und Antikrebsaktivitäten.

Industrie: In der Entwicklung neuer Materialien mit spezifischen Eigenschaften, wie z. B. Leitfähigkeit oder Fluoreszenz, eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamin-dihydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann an Redoxreaktionen teilnehmen, während die Methanamingruppe Wasserstoffbrückenbindungen mit biologischen Molekülen bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen oder Rezeptoren modulieren und zu verschiedenen biologischen Wirkungen führen.

Analyse Chemischer Reaktionen

Types of Reactions

(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. Solvents like ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound is notable for its role in the development of novel therapeutic agents. Its structural components suggest potential interactions with biological targets, particularly in the realm of cancer treatment and neuropharmacology.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. For instance, derivatives of pyrazole have shown promising activity against various cancer cell lines, indicating that (1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride could be further investigated for similar properties.

Case Study:

A study evaluated the cytotoxic effects of pyrazole derivatives on human cancer cell lines, revealing that modifications at the nitrogen positions significantly enhanced activity against breast and colon cancer cells. The presence of nitro groups was correlated with increased potency, suggesting that (1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride may exhibit similar effects due to its unique structure .

Neuropharmacology

The compound's structural features indicate possible applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on neurotransmitter systems, particularly in modulating dopaminergic and serotonergic pathways.

Anticonvulsant Properties

Research has shown that certain pyrazole derivatives possess anticonvulsant properties. The mechanism is thought to involve modulation of ion channels or neurotransmitter receptors.

Case Study:

In a recent investigation, a series of pyrazole-based compounds were tested for their anticonvulsant efficacy in animal models. Results indicated that specific substitutions on the pyrazole ring enhanced protective effects against seizures, suggesting that (1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride could be a candidate for further exploration in this area .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological profile. Modifications to the pyrrolidine and pyrazole rings can lead to variations in biological activity.

Key Findings from SAR Studies

| Modification | Effect on Activity |

|---|---|

| Nitro group at position 4 | Increased cytotoxicity |

| Variations in pyrrolidine substituents | Altered receptor affinity |

Research indicates that compounds with electron-withdrawing groups, such as nitro groups, enhance biological activity by stabilizing reactive intermediates during metabolic processes .

Conclusion and Future Directions

(1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride presents a promising scaffold for drug development in oncology and neurology. Future research should focus on:

- Comprehensive pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion.

- In vivo studies to evaluate therapeutic efficacy and safety profiles.

By leveraging its unique structural characteristics, this compound has the potential to contribute significantly to advancements in medicinal chemistry and therapeutic interventions.

Wirkmechanismus

The mechanism of action of (1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methanamine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares core features with other pyrazole- and pyrrolidine-based molecules. Key comparisons include:

Key Observations :

Research Findings and Data Gaps

Critical Data Limitations

- Experimental Data: No direct melting point, solubility, or spectroscopic data (e.g., NMR, MS) for the target compound are available in the evidence.

- Biological Studies : Absence of in vitro or in vivo data limits functional comparison.

Inferred Properties from Analogues

Biologische Aktivität

The compound (1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride, also known as 1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-amine dihydrochloride, is a synthetic derivative of pyrazole that exhibits a range of biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H15Cl2N5O2 |

| Molecular Weight | 284.14 g/mol |

| IUPAC Name | 1-(2-methyl-4-nitropyrazol-3-yl)pyrrolidin-3-amine; dihydrochloride |

| CAS Number | 1363408-56-3 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the nitro group allows for reduction to form reactive intermediates, which can interact with cellular components leading to diverse biological effects. The compound's structure enables it to participate in electrophilic substitution reactions, making it a candidate for further development in medicinal chemistry.

Antimicrobial and Anti-inflammatory Properties

Research has indicated that pyrazole derivatives, including this compound, possess significant antimicrobial and anti-inflammatory properties. A study highlighted the ability of pyrazole derivatives to inhibit bacterial growth and reduce inflammation markers in vitro, suggesting potential applications in treating infections and inflammatory diseases .

Antioxidant Activity

Molecular docking studies have shown that similar compounds exhibit excellent antioxidant properties. The ability to scavenge free radicals may contribute to the compound's protective effects against oxidative stress-related diseases .

Anticancer Potential

Preliminary studies have suggested that pyrazole derivatives can induce apoptosis in cancer cells. The unique structure of (1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride may enhance its efficacy as an anticancer agent by targeting specific pathways involved in cell proliferation and survival .

Study 1: Anti-inflammatory Effects

In a recent study, researchers evaluated the anti-inflammatory effects of various pyrazole derivatives. The results demonstrated that compounds similar to (1-(1-Methyl-4-nitro-1H-pyrazol-5-yl)pyrrolidin-3-yl)methanamine dihydrochloride significantly reduced pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in inflammatory conditions such as arthritis .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of this compound. It was found to exhibit significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.